molecular formula C28H26N2O2 B12808673 3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine CAS No. 58671-21-9

3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine

Cat. No.: B12808673
CAS No.: 58671-21-9
M. Wt: 422.5 g/mol
InChI Key: ZQMYHQFLCMONLU-UHFFFAOYSA-N
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Description

3,9-Dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine is a complex organic compound characterized by its unique benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine typically involves the condensation of appropriate benzylamine derivatives with formaldehyde and phenolic compounds under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,9-Dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazine derivatives with additional oxygen-containing groups, while reduction may yield simpler benzoxazine derivatives.

Scientific Research Applications

3,9-Dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

58671-21-9

Molecular Formula

C28H26N2O2

Molecular Weight

422.5 g/mol

IUPAC Name

3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine

InChI

InChI=1S/C28H26N2O2/c1-3-7-21(8-4-1)15-29-17-25-23-11-14-28-26(24(23)12-13-27(25)31-19-29)18-30(20-32-28)16-22-9-5-2-6-10-22/h1-14H,15-20H2

InChI Key

ZQMYHQFLCMONLU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5)OCN1CC6=CC=CC=C6

Origin of Product

United States

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